REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[N:4]=[C:3]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)C.[Pd]>[NH2:7][C:5]1[N:4]=[C:3]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:2]([CH3:1])[CH:6]=1
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Name
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|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC(=C1)[N+](=O)[O-])C(=O)OCC
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
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|
Quantity
|
0.13 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction solution is then filtered through kieselguhr
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Type
|
CONCENTRATION
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Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is dried in vacuo
|
Type
|
CUSTOM
|
Details
|
reacted further without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
NC=1N=C(N(C1)C)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |